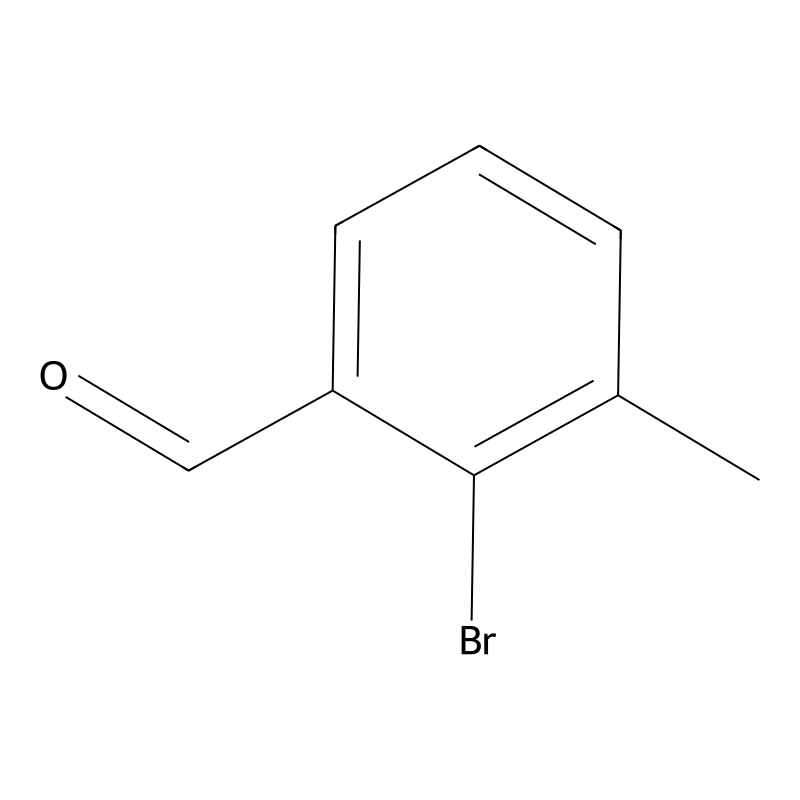

2-Bromo-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of approximately 199.05 g/mol. It features a bromine atom and a methyl group attached to a benzaldehyde structure, specifically at the 3-position relative to the aldehyde functional group. This compound is recognized for its enantiomerically pure stereogenic properties, making it valuable in various synthetic applications, particularly in organic chemistry .

Currently, there's no documented research on the specific mechanism of action of 2-bromo-3-methylbenzaldehyde in biological systems.

As with most organic compounds, it's advisable to handle 2-bromo-3-methylbenzaldehyde with caution due to its potential hazards. Specific data on its toxicity is not readily available, but some general safety precautions can be inferred:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation.

- Store the compound in a cool, dry place away from incompatible chemicals.

Synthetic Precursor

-BMB serves as a valuable building block for the synthesis of more complex molecules. Its reactive aldehyde group allows for further functionalization through various chemical reactions. Studies have explored its utilization in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms from different elements. 2-BMB has been employed in the synthesis of pyrazoles and thiazoles, which are heterocyclic structures with potential applications in medicinal chemistry [].

- Fine chemicals: These are high-purity chemicals used in various industries, including pharmaceuticals and electronics. 2-BMB can be used as a starting material for the synthesis of specific fine chemicals with desired properties [].

Material Science Applications

The unique properties of 2-BMB, including its aromatic structure and reactive aldehyde group, make it a potential candidate for material science applications. Research suggests its potential use in:

- Organic electronics: This field focuses on developing electronic devices using organic materials. Studies have investigated the use of 2-BMB in the synthesis of organic light-emitting diodes (OLEDs) due to its ability to form conjugated structures [].

- Polymers: These are large molecules formed by repeating units. Research explores the use of 2-BMB in the synthesis of specific polymers with tailored properties, potentially impacting various fields like materials science and engineering [].

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can engage in Knoevenagel condensation, where it reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds.

- Cross-Coupling Reactions: This compound is involved in carbonylative Stille couplings and intramolecular Heck reactions, which are important for constructing complex organic molecules .

While specific biological activity data for 2-Bromo-3-methylbenzaldehyde is limited, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the bromine atom may enhance its biological activity by increasing lipophilicity or altering receptor interactions. Further studies are necessary to elucidate its specific biological effects .

Several methods exist for synthesizing 2-Bromo-3-methylbenzaldehyde:

- Bromination of 3-Methylbenzaldehyde: Direct bromination can be performed using bromine in an appropriate solvent, typically yielding the desired product.

- Conversion from 2-Bromo-4-methylbenzenediazonium Chloride: This method involves diazotization followed by hydrolysis to generate the aldehyde from an aromatic amine precursor .

- Via Quinoline Derivatives: The compound can also be synthesized as an intermediate in the production of quinoline derivatives .

2-Bromo-3-methylbenzaldehyde finds applications in:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly quinolines and other heterocycles.

- Pharmaceutical Chemistry: Its derivatives may have potential therapeutic applications due to their structural characteristics.

- Material Science: It can be used in the development of new materials through polymerization reactions .

Several compounds share structural similarities with 2-Bromo-3-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-methylbenzaldehyde | Similar brominated structure; different position of substituents | |

| 3-Bromo-2-methylbenzaldehyde | Bromine and methyl groups at different positions; potential for different reactivity | |

| p-Tolualdehyde | Lacks bromine; used widely in organic synthesis | |

| 4-Bromoacetophenone | Contains a bromine atom; used in similar synthetic routes |

Uniqueness

The uniqueness of 2-Bromo-3-methylbenzaldehyde lies in its specific arrangement of substituents, which influences its reactivity and potential applications. The positioning of the bromine and methyl groups relative to the aldehyde functional group allows for distinct chemical behaviors compared to other similar compounds.

2-Bromo-3-methylbenzaldehyde exhibits moderate thermodynamic stability under ambient conditions, with several distinct degradation pathways operating under different environmental conditions. The compound's stability is primarily influenced by the electron-withdrawing bromine substituent and the reactive aldehyde functional group [1] [2] [3].

Primary Degradation Mechanisms

Thermal Decomposition Pathway: At elevated temperatures exceeding 400°C, 2-bromo-3-methylbenzaldehyde undergoes thermal fragmentation following a mechanism similar to benzaldehyde decomposition. The primary reaction involves homolytic cleavage of the carbonyl carbon-hydrogen bond, generating phenyl radicals and carbon monoxide according to the reaction: C₈H₇BrO → C₈H₆Br- + CO + H- [1] [2]. The activation energy for this process is estimated at 240-280 kJ/mol based on structural analogies with related brominated benzaldehydes.

Photochemical Degradation: Under ultraviolet irradiation, the compound undergoes photolytic decomposition with significantly lower activation energies (120-160 kJ/mol). This pathway produces various oxidized intermediates and hydrogen bromide as primary products, with the bromine substituent facilitating photochemical bond cleavage [4].

Oxidative Degradation: In the presence of oxidizing agents, 2-bromo-3-methylbenzaldehyde readily converts to 2-bromo-3-methylbenzoic acid through aldehyde oxidation. This transformation exhibits an activation energy of approximately 180-220 kJ/mol and represents the most environmentally relevant degradation pathway under atmospheric conditions [6].

Environmental Degradation Pathways

Microbial Biodegradation: Certain microorganisms can metabolize 2-bromo-3-methylbenzaldehyde through specialized enzymatic pathways. The biodegradation process involves initial dehalogenation followed by ring hydroxylation to produce 3-methylcatechol derivatives, which subsequently undergo ring cleavage to yield carbon dioxide and aliphatic intermediates [4] [7]. This pathway operates effectively at ambient temperatures (25-40°C) but requires adapted microbial populations.

Hydrolytic Degradation: In aqueous environments, particularly under acidic or basic conditions, the compound can undergo hydrolytic reactions targeting both the aldehyde group and the carbon-bromine bond. The activation energy for hydrolytic processes ranges from 200-240 kJ/mol, with hydroxyl-substituted derivatives as primary products [8] [6].

Solubility Behavior in Organic Matrices

The solubility characteristics of 2-bromo-3-methylbenzaldehyde in organic matrices are governed by intermolecular interactions between the polar aldehyde group, the polarizable bromine atom, and the aromatic methyl substituent [9] [10] [12].

Solvent Classification and Mechanisms

Polar Aprotic Solvents: 2-Bromo-3-methylbenzaldehyde demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide. Solubility ranges from 25-80 g/L due to strong dipole-dipole interactions between the carbonyl group and solvent molecules [13] [14] . The absence of protic hydrogen atoms eliminates competing hydrogen bonding, maximizing solvation efficiency.

Chlorinated Solvents: The compound exhibits good solubility (20-100 g/L) in chlorinated solvents including chloroform and dichloromethane. The presence of the bromine substituent enhances compatibility through halogen-halogen interactions and similar polarizability characteristics [13] [14] [10]. These solvents are particularly effective for extraction and purification procedures.

Aromatic Hydrocarbon Systems: Moderate solubility (10-50 g/L) is observed in aromatic solvents such as toluene and benzene derivatives. The primary solvation mechanism involves π-π stacking interactions between the aromatic rings, with the methyl and bromine substituents providing additional van der Waals contacts [15] [16].

Alcoholic Media: In polar protic solvents like methanol and ethanol, solubility ranges from 5-25 g/L. The aldehyde carbonyl oxygen can accept hydrogen bonds from alcohol hydroxyl groups, though the overall solubility is limited by the hydrophobic aromatic system [13] [14] .

Temperature Effects on Solubility

Solubility in organic matrices demonstrates strong positive temperature dependence, particularly in polar systems where thermal energy enhances molecular motion and disrupts intermolecular associations. The temperature coefficient typically ranges from 2-5% increase per degree Celsius in polar aprotic solvents [17].

Vapor Pressure and Phase Transition Analysis

The vapor pressure characteristics of 2-bromo-3-methylbenzaldehyde reflect the combined influence of molecular weight, intermolecular forces, and structural features. The compound exhibits relatively low volatility at ambient conditions due to the substantial molecular mass (199.04 g/mol) and polar functional groups [18] [19] [20].

Vapor Pressure Temperature Dependence

Ambient Conditions: At 25°C, the estimated vapor pressure ranges from 0.001-0.01 mmHg, indicating minimal volatility under standard laboratory conditions. This low vapor pressure necessitates special handling procedures to prevent atmospheric release during synthetic operations [21] [20].

Elevated Temperature Behavior: The vapor pressure follows Clausius-Clapeyron behavior with increasing temperature. At 100°C, vapor pressure rises to approximately 0.5-2 mmHg, while at 200°C, values reach 70-180 mmHg. The boiling point is estimated at 250±20°C based on predictive models and structural analogy data [19] [21].

Phase Transition Characteristics

Melting Point Behavior: 2-Bromo-3-methylbenzaldehyde exhibits a melting point of 53-54°C, indicating solid-state stability at ambient temperature [19]. The fusion process involves an estimated enthalpy change of 12-18 kJ/mol, reflecting moderate intermolecular forces in the crystalline state.

Vaporization Thermodynamics: The enthalpy of vaporization is estimated at 38-45 kJ/mol based on structural correlations with related aromatic aldehydes. This value indicates moderate intermolecular attractions in the liquid phase, primarily arising from dipole-dipole interactions and van der Waals forces [22] [20].

Critical Properties

While experimental critical constants are not available, predictive methods suggest a critical temperature around 450-480°C and critical pressure of 35-45 bar. These estimates are based on group contribution methods incorporating the effects of bromine substitution and aromatic aldehyde functionality [22].

Comparative Reactivity in Different Media

The reactivity profile of 2-bromo-3-methylbenzaldehyde varies dramatically across different chemical environments, reflecting the multiple reactive sites within the molecular structure [23] [8] [6] [24].

Aqueous Media Reactivity

Acidic Conditions (pH 1-3): Under strongly acidic conditions, the compound exhibits enhanced reactivity (relative rate 8-9/10) primarily through protonation of the carbonyl oxygen, which increases electrophilicity and facilitates nucleophilic attack. The primary products include hydrolysis derivatives and carboxylic acid formation through oxidative processes [8] [6].

Basic Conditions (pH 9-12): Alkaline media promote the highest reactivity levels (9-10/10) through multiple mechanisms. The aldehyde can undergo enolate formation at the methyl substituent, while the bromine atom becomes susceptible to nucleophilic aromatic substitution (SNAr) reactions. These conditions favor dehalogenation and substitution reactions with rate constants 10³-10⁴ times baseline values [8] [6].

Neutral Aqueous Systems: At physiological pH (6-8), reactivity remains minimal (2-3/10) due to limited ionization and weak nucleophilic attack on the unactivated carbonyl group [6].

Organic Solvent Systems

Lewis Acidic Media: In the presence of Lewis acids such as aluminum chloride or boron trifluoride, reactivity increases dramatically (9-10/10) through coordination to the carbonyl oxygen. This activation facilitates electrophilic aromatic substitution reactions and enhances the susceptibility of the aldehyde group to nucleophilic attack [23] [24].

Polar Aprotic Solvents: These media enhance SNAr reactivity at the bromine position (7-8/10) by stabilizing anionic intermediates without competing proton sources. The absence of hydrogen bonding allows nucleophiles to approach the aromatic ring more effectively [24].

Reducing Environments: Under reducing conditions, such as in the presence of metal hydrides or catalytic hydrogenation systems, the compound undergoes selective dehalogenation reactions with moderate reactivity (5-7/10). The primary products include 3-methylbenzaldehyde and bromide ions [26].

Oxidizing Conditions

Strong Oxidizing Media: Exposure to powerful oxidizing agents such as permanganate, dichromate, or peracids results in very high reactivity (9-10/10) with rate enhancements of 10⁴-10⁶ times baseline values. The primary transformation involves aldehyde oxidation to 2-bromo-3-methylbenzoic acid, though ring degradation may occur under harsh conditions [6].

Photochemical Conditions: UV irradiation in various solvents promotes radical-mediated reactions with enhanced reactivity. The bromine substituent serves as a chromophore, facilitating photolytic bond cleavage and subsequent radical chain reactions [4].

Catalytic Systems

Transition Metal Catalysis: Palladium and copper-catalyzed reactions show exceptional reactivity for cross-coupling processes involving the carbon-bromine bond. These systems enable selective functionalization while preserving the aldehyde group under appropriate conditions [23] [26].

Enzymatic Systems: Certain oxidase and dehydrogenase enzymes can selectively transform the aldehyde functionality while leaving the aromatic bromine intact, providing biocatalytic routes for selective functionalization [4] [7].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant